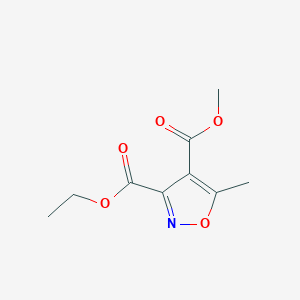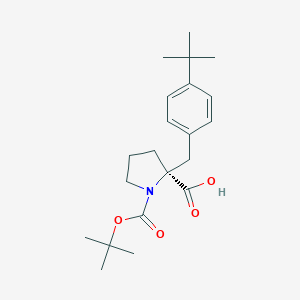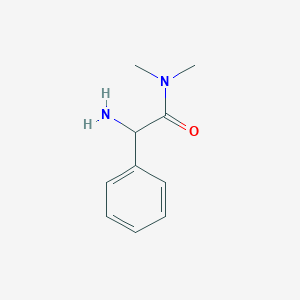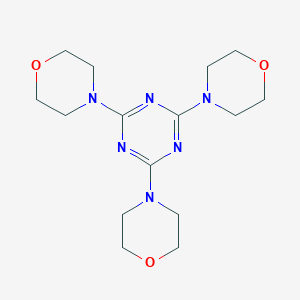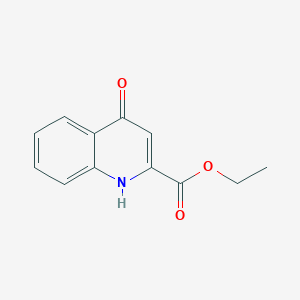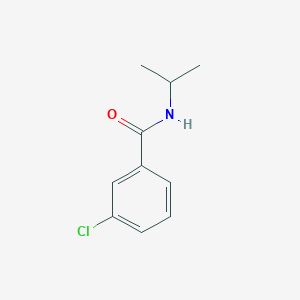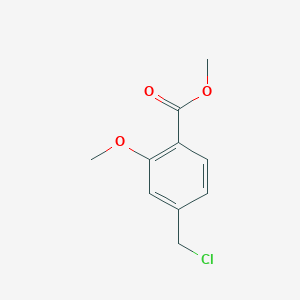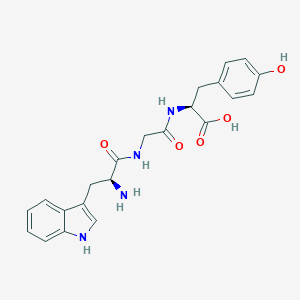
H-Trp-Gly-Tyr-OH
Descripción general
Descripción
H-Trp-Gly-Tyr-OH is a model peptide used for studies of charge transfer in peptides by iodine oxidation . It is a single substance with the chemical formula C22H24N4O5 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of unnatural peptides, such as this compound, can be achieved through various methods. One approach involves cobalt-catalyzed diastereoselective umpolung hydrogenation, which demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths . Another method uses the Miyaura borylation and Suzuki coupling methodology .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the tryptophan (Trp) residue. Trp is the largest of all twenty amino acids in the translational toolbox. Its side chain is indole, which is aromatic with a binuclear ring structure .Chemical Reactions Analysis
The oxidation of tryptophan (Trp) residues, such as those in this compound, is a complex process involving free radical intermediates and short chain reactions . The reactivity of Trp towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO . The electronic energy levels of cyclo(Gly-Phe), cyclo(Trp-Tyr), and cyclo(Trp-Trp) dipeptides are investigated with a joint experimental and theoretical approach .Aplicaciones Científicas De Investigación
Photodynamic Therapy
H-Trp-Gly-Tyr-OH and related compounds show potential in photodynamic therapy (PDT). Dipeptide-modified hypocrellin B derivatives, including those with tyrosine and tryptophan groups, demonstrate improved efficiencies in generating radicals and binding to DNA, essential for effective PDT (Zeng et al., 2007).
Amino Acid Interaction Studies
The aromatic groups in amino acids like Phe, Tyr, and Trp are crucial for hydrogen bond formation, impacting protein structure. The strength of these interactions varies with the type of bond and the amino acid involved, which is significant for understanding protein folding and stability (Scheiner et al., 2002).
Peptide Bond Influence on Photo-Oxidation
The presence of a peptide bond in dipeptides like Tyr-Gly and Trp-Gly affects the kinetics of photo-oxidation. These interactions are crucial for understanding the photochemical behaviors of these peptides and their potential applications (Bertolotti et al., 1991).
Circular Dichroism Studies
Circular dichroism (CD) studies on co-oligopeptides containing aromatic amino acids and glycine provide insights into the conformational properties of these peptides. Such studies are important for understanding peptide structure and function (Rizzo et al., 1977).
Hydroxyl Radical Profiling
Studies on hydroxyl radical interactions with amino acids like Trp and Tyr can provide insights into protein-ligand interactions, essential for drug design and understanding protein function (Hambly & Gross, 2008).
Fluorescence Properties
Fluorescence properties of peptides containing Trp and Tyr are important for understanding peptide behavior under various conditions, which has implications in protein engineering and design (Wiget & Luisi, 1978).
Peptide Fragmentation Studies
Investigating the fragmentation of Trp under low-energy electron impact provides insights into the molecular processes involved in radiation interactions with biological systems, relevant in radiation therapy and biology (Abdoul-Carime et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHUFSCKCBQKJW-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436268 | |
| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15035-24-2 | |
| Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


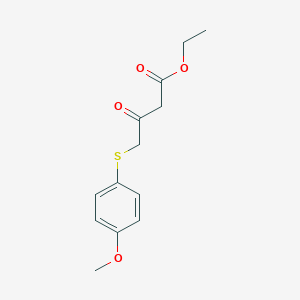

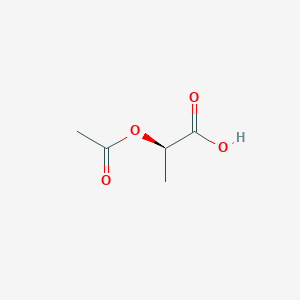
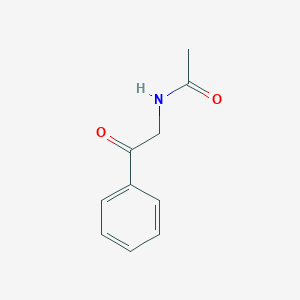
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
